![molecular formula C11H17N3 B14184313 n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-48-2](/img/structure/B14184313.png)
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methylamino group and a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with cyclopropylmethyl halides, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with receptor proteins, modulating signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-2-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-4-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-ol
Uniqueness
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
922337-48-2 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-12-11(5-6-11)9-14(2)10-4-3-7-13-8-10/h3-4,7-8,12H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
NXIZIYLMLHHSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC1)CN(C)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


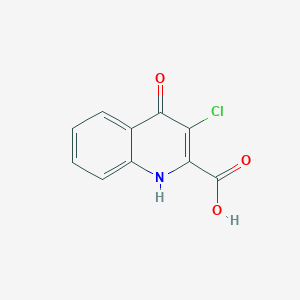
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
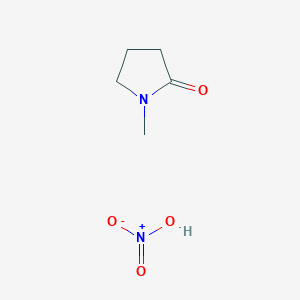
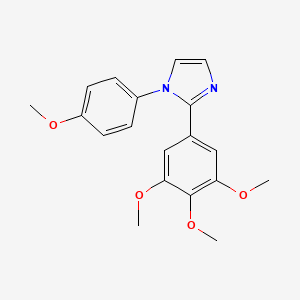

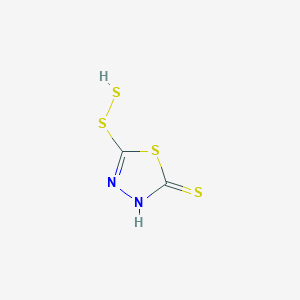


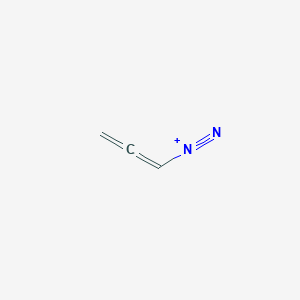
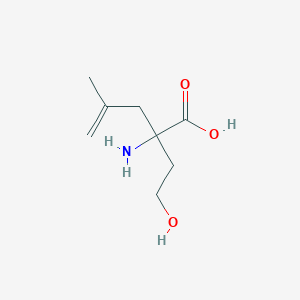
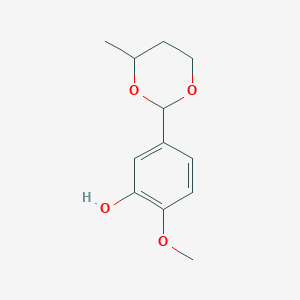
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
